4-Methoxy-N-phenyl-N-(p-tolyl)aniline
Description
Significance of Triarylamine Scaffolds in Organic Chemistry and Materials Science
The triarylamine scaffold, featuring a central nitrogen atom connected to three aryl groups, is a privileged structure in organic chemistry and materials science. These compounds are inherently electron-rich and possess a non-planar, propeller-like geometry. This unique three-dimensional structure inhibits close packing in the solid state, which, combined with their excellent charge-transporting capabilities, makes them exceptional materials for electronic applications.
Triarylamines are extensively utilized as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). scientific.netsonar.chacs.orgnih.gov Their ability to efficiently transport positive charge carriers (holes) from the anode to the emissive layer is crucial for the performance and stability of these devices. scientific.netacs.org The HOMO (Highest Occupied Molecular Orbital) energy levels of triarylamines can be precisely tuned by modifying the substituents on the aryl rings, allowing for optimal energy level alignment with other materials in the device, which is critical for efficient charge injection and transport. nih.govacs.org Furthermore, their high thermal stability is a key factor for the longevity of electronic devices. acs.org The development of polymeric and cross-linkable triarylamine derivatives has further enhanced their utility, enabling the fabrication of robust, solution-processable, and efficient organic electronic devices. acs.org
Historical Context and Evolution of Substituted Aniline (B41778) Chemistry
The chemistry of aniline dates back to the early 19th century, with its first isolation in 1826. However, it was the development of synthetic routes from more accessible starting materials that launched aniline into prominence as a key industrial chemical. wikipedia.org Early methods for creating carbon-nitrogen bonds, essential for synthesizing substituted anilines, often required harsh reaction conditions. The Ullmann condensation, discovered by Fritz Ullmann in the early 1900s, was a seminal discovery, providing a method for the copper-catalyzed N-arylation of amines with aryl halides. nih.govwikipedia.orgwikipedia.org For decades, this reaction was a primary tool for constructing triarylamines, though it typically demanded high temperatures and the use of activated copper. wikipedia.orgthermofisher.com
The landscape of C-N bond formation was revolutionized in the 1990s with the advent of the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction between amines and aryl halides or pseudohalides offered a much milder, more versatile, and higher-yielding alternative to classical methods. wikipedia.orgrsc.orgorganic-chemistry.org The development of various generations of sophisticated phosphine (B1218219) ligands has continually expanded the scope of the Buchwald-Hartwig reaction, allowing for the coupling of a vast range of amines and aryl partners with remarkable efficiency and functional group tolerance. wikipedia.org These modern catalytic systems have made complex arylamines, including unsymmetrical triarylamines, readily accessible, fueling their exploration in diverse scientific fields. rsc.orgnih.gov
Rationale for Focused Investigation on 4-Methoxy-N-phenyl-N-(p-tolyl)aniline
Within the extensive family of triarylamines, this compound emerges as a compound of particular interest. This unsymmetrical triarylamine incorporates distinct electronic features through its specific substitution pattern, offering a unique platform for fundamental studies and material development.
The molecular architecture of this compound consists of a central nitrogen atom bonded to a 4-methoxyphenyl (B3050149) group, a phenyl group, and a para-tolyl group. This structure imparts a calculated asymmetry and a defined electronic profile. The 4-methoxy group acts as a strong electron-donating group through resonance, increasing the electron density of the system. Conversely, the p-tolyl group offers a mild electron-donating effect via induction. This combination allows for precise modulation of the molecule's electrochemical properties. The presence of the methoxy (B1213986) group can direct electrophilic aromatic substitution to specific positions on the ring. evitachem.com
The synthesis of this triarylamine is readily achievable through modern organometallic cross-coupling methodologies. The most common strategies involve the palladium-catalyzed Buchwald-Hartwig amination or the copper-mediated Ullmann condensation. nih.govwikipedia.orgwikipedia.orgrsc.org A typical synthetic route could involve the coupling of N-phenyl-p-toluidine (a diarylamine) with 4-bromoanisole (B123540) or, alternatively, the reaction of 4-methoxyaniline with an appropriate aryl halide in a stepwise or one-pot procedure. nih.gov The accessibility of the starting materials and the high efficiency of these coupling reactions make this compound a synthetically feasible target for research. evitachem.com
The structural features of this compound make it a promising candidate for the development of advanced functional materials. Its inherent properties as a triarylamine suggest its utility as a hole-transporting material in organic electronics. scientific.netnih.gov The electron-donating substituents are expected to lower the ionization potential (HOMO level), which could facilitate more efficient hole injection from standard anodes like ITO. nih.govacs.org
Furthermore, triarylamine derivatives are known to form stable radical cations, a property that makes them suitable for use in electrochromic devices, where a material changes color upon the application of an electrical potential. They can also serve as building blocks for larger, conjugated systems or polymers for applications in organic thin-film transistors (OTFTs) and as photocatalysts. acs.orgnih.govresearchgate.netresearchgate.net The specific substitution pattern of this compound provides a unique electronic and steric environment that could lead to novel materials with tailored optoelectronic properties, meriting a focused investigation into its synthesis, characterization, and application.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-methoxy-N-phenyl-N-(p-tolyl)benzenamine |
| Molecular Formula | C₂₁H₂₁NO |
| Molecular Weight | 303.40 g/mol |
| Appearance | (Predicted) White to off-white solid |
| CAS Number | 97126-56-2 echemhub.com |
Note: Experimental data for this specific compound is limited. Values are based on chemical structure calculations and data from closely related compounds.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-16-8-10-18(11-9-16)21(17-6-4-3-5-7-17)19-12-14-20(22-2)15-13-19/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPUYDGZOZPPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563798 | |
| Record name | 4-Methoxy-N-(4-methylphenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97126-56-2 | |
| Record name | 4-Methoxy-N-(4-methylphenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxy N Phenyl N P Tolyl Aniline and Its Structural Analogues
Established Synthetic Pathways
The formation of the crucial C-N bonds in diaryl- and triarylamines is typically accomplished through cross-coupling reactions, though other methods have been developed.
Reductive Amination Strategies for N-Phenylated Aniline (B41778) Synthesis
Reductive amination is a widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com The general process involves the condensation of an aldehyde or ketone with a primary or secondary amine, followed by reduction. masterorganicchemistry.com
However, standard reductive amination is generally not effective for the formation of bonds between a nitrogen atom and an aromatic ring (N-arylation). masterorganicchemistry.com The synthesis of a diarylamine like a precursor to 4-Methoxy-N-phenyl-N-(p-tolyl)aniline, for instance by reacting an aniline with a cyclohexanone (B45756) derivative, would not be a standard application of this method. The direct alkylation of amines with aryl halides is also often problematic and difficult to control. masterorganicchemistry.com Therefore, while reductive amination is a cornerstone of amine synthesis, its direct application to create N-phenylated anilines from carbonyl precursors is limited. Alternative methods, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, are typically required for the efficient synthesis of aryl amines. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination) for Diarylamine Formation
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is widely used for the synthesis of diarylamines. wikipedia.orgnumberanalytics.com This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a base. wikipedia.org The synthesis of a diarylamine precursor to the target compound could be envisioned by coupling p-anisidine (B42471) with an appropriate aryl halide.
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves several key steps wikipedia.orgnih.gov:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
Reductive Elimination: The diarylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, palladium precursor, base, and solvent. numberanalytics.com The development of sterically hindered and electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, tBuXPhos), has been crucial in expanding the scope and efficiency of this reaction. acs.org
Nitrosonium-Initiated C–N Bond Formation in Diarylamine Synthesis
A more recent and metal-free approach to the synthesis of electron-rich diarylamines involves a nitrosonium ion (NO⁺)-initiated C-H activation and C-N bond formation. acs.orgbohrium.comnih.gov This method allows for the direct synthesis of homo- and hetero-diarylamines from electron-rich arenes. nih.gov For the synthesis of a diarylamine like 4-methoxy-N-phenylaniline, this method could involve the reaction of anisole (B1667542) with a nitrosoarene.
Mechanistic studies have shown that a nitrosoarene acts as a key reaction intermediate. acs.orgnih.gov The proposed mechanism involves the following steps:
Generation of the nitrosonium ion (NO⁺) from a precursor like sodium nitrate (B79036) in the presence of a strong acid (e.g., trifluoroacetic acid).
Electrophilic attack of NO⁺ on an electron-rich arene (like anisole) to form a nitrosoarene.
The nitrosonium ion then catalyzes the formation of the second C-N bond between the newly formed nitrosoarene and another molecule of the electron-rich arene. nih.gov
The resulting intermediate is then reduced (e.g., with iron powder) to yield the diarylamine. acs.org
This method provides an alternative to traditional transition metal-catalyzed cross-coupling reactions, often utilizing more economical and environmentally benign reagents. bohrium.com
Condensation Reactions for Related N-Substituted Aniline Derivatives
Condensation reactions, particularly those of the aldol-type, are fundamental in forming carbon-carbon bonds but can also be adapted for the synthesis of certain aniline derivatives. masterorganicchemistry.com For instance, the Claisen-Schmidt condensation involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen. masterorganicchemistry.com
While not a direct route to this compound, condensation reactions can be employed to synthesize precursors or related structures. For example, a condensation reaction between an appropriately substituted aniline and an aldehyde or ketone could lead to an imine, which could then undergo further transformations. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org This highlights the utility of condensation strategies in building complex aniline derivatives.
Exploration of Reaction Mechanisms and Kinetics
A deeper understanding of the reaction mechanisms and kinetics is crucial for optimizing synthetic routes.
For the Buchwald-Hartwig amination , kinetic isotope effect (KIE) studies have been employed to probe the mechanism. These studies can help determine the rate-determining step of the catalytic cycle, which can vary depending on the specific substrates, ligands, and reaction conditions. nih.gov For example, the oxidative addition of the aryl halide to the Pd(0) complex is often considered the rate-determining step. nih.gov
In the case of nitrosonium-initiated C–N bond formation , mechanistic investigations have identified the nitrosoarene as a key intermediate. acs.orgnih.gov The reaction is catalyzed by the nitrosonium ion (NO⁺), which activates the nitrosoarene for the subsequent C-N bond formation with another electron-rich arene. nih.gov
The mechanism of reductive amination proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). wikipedia.orgyoutube.com This intermediate is then reduced by a hydride source. The rate of imine formation is typically pH-dependent, with mildly acidic conditions often favoring the reaction. youtube.com
Condensation reactions like the aldol (B89426) condensation are initiated by the formation of an enolate under basic conditions or an enol under acidic conditions. masterorganicchemistry.commagritek.com The enolate or enol then acts as a nucleophile, attacking the carbonyl group of another molecule. The subsequent dehydration to form an α,β-unsaturated system is often driven by heat.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is key to maximizing the yield and purity of the desired product.
For the Buchwald-Hartwig amination , optimization involves screening various components of the catalytic system. This includes the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃), and the solvent (e.g., toluene, dioxane). numberanalytics.combristol.ac.uk The use of pre-formed palladium-ligand complexes (G3 precatalysts) can also improve reaction outcomes. acs.org The table below shows an example of yield optimization by varying the catalyst system.
| Entry | Palladium Catalyst (mol %) | Ligand (mol %) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2.5) | tBuXPhos (10) | 75 | acs.org |
| 2 | XPhos Pd G3 (2.5) | XPhos (5) | 99 | acs.org |
In nitrosonium-initiated diarylamine synthesis , the choice of solvent has been found to be critical. Dichloromethane has been shown to significantly enhance the yield by promoting the formation of an aminium N-oxide intermediate, which is subsequently reduced to the diarylamine. acs.orgbohrium.com The reaction temperature and the method of adding reagents can also impact the yield. nih.gov The following table illustrates the effect of the solvent on the yield of a diarylamine synthesis.
| Entry | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 1 | TFA (neat) | 58 | acs.org |
| 2 | CH₂Cl₂ | 66 | acs.org |
| 3 | Toluene | 35 | acs.org |
For condensation reactions , optimization often involves adjusting the temperature, reaction time, and the stoichiometry of the reactants and catalyst (if any). In a reported catalyst-free synthesis of N-substituted anilines, yields were found to be moderate to good (23-82%) depending on the specific substrates used. beilstein-journals.org Scale-up syntheses have also been successfully demonstrated for these types of reactions. beilstein-journals.org
Green Chemistry Approaches in this compound Synthesis
The synthesis of triarylamines, including this compound, has traditionally relied on methods that often involve harsh conditions and generate significant waste. However, the principles of green chemistry are driving the development of more sustainable alternatives. These approaches focus on minimizing waste, avoiding hazardous substances, improving atom economy, and utilizing environmentally benign solvents and catalysts.
A significant green innovation is the development of dehydrogenative aromatization strategies . One such method facilitates the synthesis of unsymmetrically substituted triarylamines from anilines and cyclohexanones using a hybrid relay catalyst composed of palladium on carbon (Pd/C) and p-toluenesulfonic acid (TsOH). nih.govrsc.org This process is notable for being "acceptorless," meaning it does not require an external sacrificial oxidant; instead, it releases gaseous hydrogen (H₂) as the sole byproduct. nih.govrsc.org This approach circumvents the use of haloarenes, which are common in traditional cross-coupling reactions, thereby avoiding the formation of metal halide waste. nih.govrsc.org The ability to perform this as a one-pot, sequential synthesis further enhances its green credentials by reducing time, cost, and waste generated from the isolation of intermediate compounds. nih.gov
The well-established Buchwald-Hartwig amination , a cornerstone of C-N bond formation, has also been adapted for greener protocols. openochem.orgwikipedia.org One advancement is the use of water as a reaction solvent. rsc.org By employing palladium complexes anchored to an amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin, the catalytic amination can be performed heterogeneously in water. rsc.org This system allows for a clean synthesis with minimal leaching of the palladium catalyst, resulting in a product with low metal contamination. rsc.org Further waste minimization in Buchwald-Hartwig couplings has been achieved by using a heterogeneous Pd/C catalyst in a biphasic mixture of water and cyclopentyl methyl ether (CPME). rsc.org CPME is considered a greener solvent alternative derived from petrochemical waste. rsc.org This system is effective for both batch and flow-chemistry setups, where the biphasic medium helps to solubilize reagents while allowing for easier product separation and potential recycling of the solvent. rsc.org
Atom economy is another key focus of green synthetic design. A copper-catalyzed, one-pot domino N-arylation process has been developed that uses diaryliodonium reagents. manchester.ac.uk This method is highly atom-economical because it is designed to utilize both aryl groups from the diaryliodonium salt to arylate a starting aniline, thus minimizing waste. manchester.ac.uk
Furthermore, solvent-free reaction conditions represent a significant step toward greener synthesis. A highly efficient, solvent-free Buchwald-Hartwig protocol has been developed using a specific palladium complex with an expanded-ring N-heterocyclic carbene ligand. researchgate.net This method is effective for coupling various amines, including diarylamines, with (hetero)aryl chlorides and bromides, completely eliminating the environmental and safety concerns associated with organic solvents. researchgate.net
Comparative Analysis of Synthetic Efficiencies and Selectivities
The synthesis of this compound and other unsymmetrical triarylamines can be achieved through several methods, each with distinct profiles of efficiency, selectivity, and practicality. A comparative analysis highlights the evolution from classical reactions to modern, highly optimized catalytic systems.
The Ullmann condensation is one of the classic methods for forming C-N bonds. wikipedia.org Traditional Ullmann reactions typically require stoichiometric amounts of copper, high temperatures (often exceeding 200°C), and high-boiling polar solvents. wikipedia.org While effective, these conditions limit the functional group tolerance and present significant environmental and safety challenges. Modern variations have improved the reaction by using soluble copper catalysts with specific ligands, allowing for milder conditions. wikipedia.orgacsgcipr.org
The Buchwald-Hartwig amination represents a major advancement in C-N cross-coupling, offering much milder conditions and broader substrate scope compared to the classical Ullmann reaction. openochem.orgwikipedia.org It is a palladium-catalyzed process that readily couples aryl halides or triflates with amines. openochem.orgacsgcipr.org The efficiency and selectivity of this reaction are highly dependent on the choice of phosphine ligand. acs.orgnih.gov For instance, sterically hindered biarylphosphine ligands have been developed that enable the highly selective monoarylation of ammonia (B1221849) and the coupling of challenging substrates under mild conditions. mit.edu The development of pre-formed catalytic complexes has also improved reaction rates and yields. mit.edu However, drawbacks can include the cost of palladium and specialized ligands, as well as the generation of inorganic salt byproducts. nih.govacsgcipr.org
Newer strategies offer distinct advantages in efficiency and environmental impact. The dehydrogenative aromatization using a Pd/C and TsOH catalyst provides good to high yields for various unsymmetrical triarylamines. nih.govrsc.org Its one-pot nature, where diarylamine intermediates are not isolated, streamlines the process and avoids product loss between steps. nih.gov
Copper-catalyzed domino reactions using diaryliodonium salts provide an atom-economical pathway. manchester.ac.uk While a specific yield for N,N-diphenyl-4-methylaniline was reported at 35% under initial trial conditions, the protocol successfully generated a range of triarylamines in good yields, demonstrating the viability of using both aryl groups from a single reagent. manchester.ac.uk
The table below provides a comparative overview of these primary synthetic methodologies.
| Method | Catalyst/Reagents | General Conditions | Advantages | Disadvantages/Limitations |
|---|---|---|---|---|
| Traditional Ullmann Condensation | Stoichiometric Copper or Copper Salts (e.g., CuI) | High temperatures (>200°C), polar solvents (e.g., DMF, nitrobenzene). wikipedia.org | Uses inexpensive copper. wikipedia.org | Harsh conditions, low functional group tolerance, high waste (stoichiometric metal). wikipedia.org |
| Buchwald-Hartwig Amination | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., XPhos, RuPhos). nih.govmit.edu | Mild temperatures (RT to ~120°C), various organic solvents (e.g., toluene, dioxane). researchgate.netacsgcipr.org | High yields, broad substrate scope, excellent functional group tolerance, high selectivity. wikipedia.orgwikipedia.org | Costly palladium and ligands, generation of metal halide byproducts, potential for toxic solvents. nih.govacsgcipr.org |
| Green Buchwald-Hartwig | Heterogeneous Pd/C or resin-supported Pd complexes. rsc.orgrsc.org | Aqueous or solvent-free conditions. rsc.orgrsc.orgresearchgate.net | Reduced environmental impact, easier catalyst separation/recycling, lower metal contamination in product. rsc.orgrsc.org | May require specialized catalysts or conditions; mass transfer limitations in heterogeneous systems. |
| Dehydrogenative Aromatization | Pd/C and p-toluenesulfonic acid (TsOH). nih.govrsc.org | One-pot reaction with anilines and cyclohexanones; acceptorless. nih.gov | Excellent atom economy (H₂ is the only byproduct), avoids haloarene reagents, reduces waste and process steps. nih.govrsc.org | Relatively new method, scope may be more limited than established couplings. |
| Domino Copper-Catalyzed N-Arylation | Copper Iodide (CuI) with diaryliodonium salts. manchester.ac.uk | One-pot domino reaction starting from anilines. manchester.ac.uk | High atom economy (utilizes both aryl groups of the iodonium (B1229267) reagent). manchester.ac.uk | Requires synthesis of diaryliodonium reagents; may not be suitable for anilines with strong electron-withdrawing groups. manchester.ac.uk |
Advanced Spectroscopic Investigations and Structural Elucidation of 4 Methoxy N Phenyl N P Tolyl Aniline
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. The analysis of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline reveals characteristic vibrations corresponding to its constituent aromatic rings, tertiary amine linkage, and substituent groups.
The infrared spectrum of triarylamines and their derivatives is marked by several key regions. rsc.org The C-N stretching vibrations of the tertiary amine are expected in the fingerprint region, typically around 1240-1350 cm⁻¹. mdpi.com The presence of three distinct aromatic rings gives rise to multiple C=C stretching vibrations within the 1450-1610 cm⁻¹ range. Aromatic C-H stretching modes are anticipated above 3000 cm⁻¹.
The methoxy (B1213986) substituent introduces strong, characteristic bands. A prominent asymmetric C-O-C stretching vibration is expected around 1243 cm⁻¹, with a corresponding symmetric stretch appearing near 1026 cm⁻¹. mdpi.com The methyl group on the p-tolyl ring would produce characteristic C-H symmetric and asymmetric stretching and bending vibrations. In related substituted triphenylamine (B166846) structures, aromatic and aliphatic C-H stretching bands are observed at approximately 3164 cm⁻¹ and 2978 cm⁻¹, respectively. mdpi.com
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic backbone which are often weak in the infrared spectrum. Conformational insights can be derived from subtle shifts in vibrational frequencies, which are sensitive to the dihedral angles between the phenyl rings.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl, Tolyl, Anisyl |
| Aliphatic C-H Stretch | 2850 - 2980 | Methyl, Methoxy |
| Aromatic C=C Stretch | 1450 - 1610 | Phenyl, Tolyl, Anisyl |
| C-N Stretch | 1240 - 1350 | Tertiary Aryl Amine |
| Asymmetric C-O-C Stretch | ~1243 | Methoxy-Aryl Ether |
| Symmetric C-O-C Stretch | ~1026 | Methoxy-Aryl Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise connectivity and environment of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and advanced 2D NMR methods provides a complete structural map.
The ¹H NMR spectrum of this compound is characterized by distinct regions for its aliphatic and aromatic protons. Due to the electronic effects of the substituents and the anisotropic effects of the multiple rings, the aromatic protons would appear as a series of complex, overlapping multiplets, likely between 6.8 and 7.4 ppm. In analogous secondary amines like 4-methoxy-N-phenylaniline and 4-methyl-N-phenylaniline, these aromatic signals are found in the 6.8-7.3 ppm range. rsc.org
The aliphatic protons give rise to sharp, well-defined singlets. The three protons of the methoxy group (-OCH₃) are expected to resonate in the region of 3.8 ppm, a characteristic shift for methoxy groups on an aromatic ring. rsc.org The three protons of the methyl group on the p-tolyl ring would appear further upfield, typically around 2.3 ppm. rsc.orgrsc.org The integration of these signals would confirm the ratio of protons in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.8 - 7.4 | Multiplet (m) |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet (s) |
| Methyl Protons (-CH₃) | ~2.3 | Singlet (s) |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the 20 carbon atoms, although some aromatic signals may overlap. The aromatic region (110-160 ppm) would be complex. The carbon bearing the methoxy group is expected to be the most downfield aromatic signal (around 155 ppm) due to the deshielding effect of the oxygen atom. rsc.org The quaternary carbons bonded to the central nitrogen atom would also appear in this region.
The aliphatic region would feature two distinct signals. The carbon of the methoxy group is typically found around 55.5 ppm. rsc.org The carbon of the p-tolyl methyl group is expected at approximately 21 ppm. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (Anisyl Ring) | ~155 |
| C-N (All Rings) | 135 - 148 |
| Aromatic C-H / C-C | 114 - 132 |
| Methoxy Carbon (-OCH₃) | ~55.5 |
| Methyl Carbon (-CH₃) | ~21.0 |
Given the significant overlap anticipated in the aromatic region of the 1D spectra, 2D NMR experiments are indispensable for definitive assignments.
Correlation Spectroscopy (COSY): A H-H COSY experiment would establish proton-proton coupling networks within each of the three separate aromatic rings, helping to trace the connectivity between adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each aromatic carbon that has a proton attached.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₂₀H₁₉NO), the exact molecular weight is 289.1467 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 289 or 290, respectively. Due to the stability of the aromatic system, the molecular ion peak is expected to be prominent. libretexts.org
The fragmentation of triarylamines is governed by the stability of the resulting radical cations. Key fragmentation pathways for this molecule would likely include:
Loss of a methyl radical: Cleavage of the methyl group from the tolyl ring would result in a significant fragment at m/z 274 ([M-15]⁺).
Loss of a methoxy radical: Cleavage of the methoxy group would produce a fragment at m/z 258 ([M-31]⁺).
Cleavage of C-N bonds: Fragmentation at the C-N bonds can lead to ions corresponding to the substituted phenyl components, although rearrangements are common.
Analysis of closely related compounds, such as 4,4'-Dimethoxytriphenylamine (M.W. 305.4 g/mol ), shows a strong molecular ion peak at m/z 305 and a significant fragment corresponding to the loss of a methyl group (m/z 290). nih.gov This supports the expected fragmentation pattern for the title compound.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 289 | [M]⁺ | Molecular Ion |
| 274 | [M - CH₃]⁺ | Loss of methyl radical from tolyl group |
| 258 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 91 | [C₇H₇]⁺ | Tolyl fragment (tropylium ion) |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While no published crystal structure for this compound is currently available, its solid-state conformation can be predicted based on data from the parent compound, triphenylamine, and other substituted derivatives. rsc.org Triarylamines typically adopt a non-planar, propeller-like geometry in the solid state. This conformation arises from the need to minimize steric repulsion between the ortho-protons of the adjacent aromatic rings.
The central nitrogen atom would be expected to have a trigonal pyramidal geometry, with the three aryl rings twisted out of the N-C-C plane. The degree of this twist is defined by the C-N-C-C dihedral angles. In similar substituted N-benzylideneaniline structures, the dihedral angles between the planes of the aromatic rings can vary significantly, from as low as 8° to over 60°, depending on the substituents and crystal packing forces. researchgate.netnih.gov
Table 5: Predicted Crystallographic Parameters for this compound
| Parameter | Expected Feature/Value | Rationale |
|---|---|---|
| Molecular Conformation | Non-planar, propeller-like | Steric hindrance between aryl rings |
| N-atom Geometry | Trigonal pyramidal | Typical for triarylamines |
| Dihedral Angles (Ar-N-Ar) | Variable, non-zero | Minimization of steric strain |
| Intermolecular Forces | C-H···π interactions, Van der Waals | Stabilization of crystal packing |
Hydrogen Bonding Networks and Crystal Packing Motifs
The molecular structure of this compound lacks conventional hydrogen bond donors like N-H or O-H groups. The central nitrogen atom is tertiary, and the oxygen is part of a methoxy ether group. Therefore, the formation of classical hydrogen bonding networks is not expected. The crystal packing would instead be dictated by weaker interactions. Should crystallographic studies be performed, the analysis would involve identifying the primary packing motifs, which describe how molecules arrange themselves in the unit cell. This would include searching for any potential unconventional hydrogen bonds, such as C-H···O or C-H···N interactions, although these are generally weak and less directional than classical hydrogen bonds.
Computational Chemistry and Theoretical Investigations of 4 Methoxy N Phenyl N P Tolyl Aniline
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure Determination
No specific quantum chemical calculations detailing the electronic structure of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline were found. For related triarylamine systems, DFT and TD-DFT are common methods used to determine electronic properties. acs.orgacs.orgnih.gov
Molecular Orbital Analysis (HOMO-LUMO Energies and Orbitals)
Specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy values and analyses for this compound are not available in the surveyed literature. Typically, for triarylamines, the HOMO is localized on the nitrogen atom and the phenyl rings, reflecting the electron-donating nature of the amine, while the LUMO is distributed across the aromatic system. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and electronic transition properties of a molecule.
Prediction of Electronic Transitions and Spectroscopic Signatures
There are no published theoretical predictions for the electronic transitions or spectroscopic signatures of this compound. Such predictions are usually performed using TD-DFT calculations, which can provide information on absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*).
Charge Distribution and Atomic Population Analysis
A specific charge distribution or atomic population analysis (such as Mulliken, Hirshfeld, or Natural Bond Orbital analysis) for this compound has not been reported. This type of analysis provides insight into the electron density distribution across the molecule, identifying electron-rich and electron-deficient sites.
Conformational Analysis and Potential Energy Surface Mapping
No dedicated studies on the conformational analysis or potential energy surface mapping of this compound were identified. Triarylamines are known for their characteristic propeller-like conformations, and computational analysis is often used to determine the rotational barriers of the aryl rings and identify the most stable conformers.
Molecular Dynamics Simulations for Dynamic Behavior
Information regarding molecular dynamics simulations to study the dynamic behavior of this compound is not available. These simulations could provide insights into the molecule's structural flexibility, solvent interactions, and behavior over time at different temperatures.
Correlation between Experimental and Theoretical Data
As no theoretical data was found for this compound, no studies correlating computational predictions with experimental results could be included in this article. Such correlative studies are essential for validating theoretical models and providing a more robust understanding of a molecule's properties.
Electrochemical Behavior and Redox Properties of 4 Methoxy N Phenyl N P Tolyl Aniline
Cyclic Voltammetry Studies of Oxidation and Reduction Processes
Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of triarylamine derivatives. researchgate.net For compounds like 4-Methoxy-N-phenyl-N-(p-tolyl)aniline, CV studies typically reveal one or more reversible or quasi-reversible oxidation waves corresponding to the sequential removal of electrons. ntu.edu.twmdpi.com The first oxidation process involves the formation of a stable cation radical, and a second oxidation can lead to a dication, although the stability of the dication can be limited. ntu.edu.tw The initial oxidation peak for aniline (B41778) derivatives generally appears at a potential around 800 mV, which is necessary to initiate the formation of a polymeric film. researchgate.net
The general mechanism for the electrochemical oxidation of triphenylamines begins with a one-electron transfer to form a cation radical. ntu.edu.twmdpi.com The stability of this radical is a key feature of TPA derivatives, making them suitable for various applications in organic electronics. rsc.org
The concept of reversibility in electrochemistry has two facets: chemical and electrochemical. libretexts.orgpetermattia.com Chemical reversibility refers to the stability of the electrochemically generated species; if the product of the forward scan can be converted back to the starting material in the reverse scan, the reaction is chemically reversible. libretexts.orgpetermattia.com For many triphenylamine (B166846) derivatives, the first oxidation to a cation radical is chemically reversible. ntu.edu.twresearchgate.net
Electrochemical reversibility, on the other hand, relates to the kinetics of electron transfer between the electrode and the molecule. libretexts.org A fast electron transfer relative to the rate of mass transport is deemed electrochemically reversible. petermattia.com In cyclic voltammetry, this is often characterized by a peak-to-peak separation (ΔEp) of approximately 57-59 mV for a one-electron process under ideal conditions. nih.gov
The nature of the mass transport of the electroactive species to the electrode surface is also crucial. For a solution-based experiment, the process is typically governed by diffusion. youtube.com This can be confirmed by examining the relationship between the peak current (ip) and the scan rate (ν). In a diffusion-controlled process, the peak current is proportional to the square root of the scan rate (ν0.5), as described by the Randles-Ševčík equation. nih.gov Deviations from this relationship may suggest that other processes, such as adsorption or thin-layer behavior, are involved. nih.gov
Redox potentials are a fundamental property determined from cyclic voltammograms. For a reversible or quasi-reversible system, the half-wave potential (E1/2), which is a good approximation of the standard redox potential, is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. mdpi.com
The redox potentials of triphenylamine derivatives are highly sensitive to the nature of the substituents on the phenyl rings. ntu.edu.twmdpi.com Electron-donating groups, such as the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups present in this compound, lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted triphenylamine. mdpi.comcapes.gov.br This is because these groups increase the electron density on the central nitrogen atom, stabilizing the resulting cation radical. acs.org The methoxy group generally has a stronger electron-donating effect than a methyl group, leading to a more significant reduction in the oxidation potential. capes.gov.bracs.org
Below is a table of half-wave potentials for related triphenylamine derivatives, which helps to estimate the expected redox potential for this compound.
| Compound | First Half-Wave Potential (E1/2, V vs. Ag/AgCl) | Second Half-Wave Potential (E1/2, V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| p-Amino-triphenylamine | 0.59 | 1.09 | CH₂Cl₂ | ntu.edu.tw |
| p,p'-Diamino-triphenylamine | 0.35 | 0.89 | CH₃CN | ntu.edu.tw |
| p-Methoxy-p',p''-diamino-triphenylamine | 0.29 | 0.86 | CH₃CN | ntu.edu.tw |
| Triphenylamine-containing benzoic acid (A-TPA2) | 0.60 | - | CH₂Cl₂ / TBAPF₆ | mdpi.com |
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of charge transfer at the electrode-electrolyte interface. rsc.orgoulu.fi By applying a small sinusoidal AC potential perturbation and measuring the resulting current response over a range of frequencies, an impedance spectrum is generated. oulu.fi
Typically presented as a Nyquist plot (imaginary impedance vs. real impedance), the spectrum for a simple redox process often features a semicircular region at high frequencies followed by a linear region at low frequencies. The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which is inversely proportional to the charge transfer rate constant (k0). oulu.fi A smaller Rct value indicates faster charge transfer kinetics. The linear portion, known as the Warburg impedance, is characteristic of diffusion-controlled processes.
The choice of solvent can significantly impact charge transfer kinetics. Solvents with low viscosity, such as acetonitrile, can enhance the rate of charge transfer at the electrode/electrolyte interface compared to more viscous carbonate-based electrolytes. rsc.org For this compound, EIS would provide quantitative data on how efficiently electrons are transferred during its redox reactions.
| EIS Parameter | Symbol | Information Provided |
|---|---|---|
| Solution Resistance | Rs | Resistance of the electrolyte solution between the working and reference electrodes. |
| Charge-Transfer Resistance | Rct | Resistance to electron transfer at the electrode surface; inversely related to the reaction rate. oulu.fi |
| Double-Layer Capacitance | Cdl | Capacitance of the ionic layer that forms at the electrode-electrolyte interface. |
| Warburg Impedance | ZW | Impedance related to the diffusion of the electroactive species to the electrode surface. nih.gov |
Potentiodynamic Polarization Studies for Electrode Surface Interactions
Potentiodynamic polarization studies involve sweeping the potential of the working electrode away from its open-circuit potential (Eocp) and measuring the resulting current. najah.edu This technique provides valuable information about the kinetics and mechanisms of electrochemical reactions occurring at the electrode surface.
In the context of this compound, polarization curves can elucidate the nature of its interaction with the electrode during oxidation. For instance, the formation of an adsorbed layer or a polymer film on the electrode surface during the oxidation process would be reflected in the polarization behavior. cam.ac.ukntu.edu.tw Such studies are instrumental in understanding whether the compound acts as a simple redox species in solution or if it undergoes more complex surface-related reactions. For some aniline derivatives, potentiodynamic polarization has been used to show that they can act as mixed-type inhibitors for corrosion, affecting both anodic and cathodic reactions by adsorbing onto the metal surface. najah.edu This indicates a strong interaction between the molecule and the electrode surface.
Influence of Molecular Structure on Electrochemical Pathways
The electrochemical behavior of this compound is intrinsically linked to its molecular structure. rsc.orgresearchgate.net The central nitrogen atom and the nature of the three attached aryl groups dictate its redox properties.
Electron-Donating Substituents : The presence of an electron-donating methoxy group (-OCH3) on one phenyl ring and a methyl group (-CH3) on another (the p-tolyl group) significantly influences the electronic properties of the molecule. acs.org These groups increase the electron density at the nitrogen center, which lowers the ionization potential and makes the molecule easier to oxidize. ntu.edu.twmdpi.com This increased electron density also helps to delocalize the positive charge in the resulting cation radical, enhancing its stability. acs.orgnih.gov
Steric Effects and Molecular Geometry : Triphenylamine and its derivatives adopt a non-planar, propeller-like conformation. rsc.org This three-dimensional structure plays a crucial role in preventing intermolecular interactions, such as π-π stacking, which could otherwise lead to dimerization or polymerization of the radical cations. rsc.orgresearchgate.net This structural feature contributes to the chemical reversibility and stability observed during electrochemical cycling.
Asymmetric Substitution : The asymmetric substitution pattern of this compound, with three different phenyl groups (methoxyphenyl, tolyl, and unsubstituted phenyl), results in a specific electronic distribution. The oxidation will be initiated at the site that is most electron-rich, and the stability of the resulting radical will depend on the combined electronic effects of all three substituents. The methoxy group is a stronger electron-donating group than the methyl group, and both are stronger than hydrogen (unsubstituted phenyl). This hierarchy influences the precise value of the redox potential and the distribution of spin density in the cation radical. capes.gov.br
Functional Applications and Performance in Advanced Materials Science
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Triarylamine derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties. The molecular structure of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline, with its electron-donating methoxy (B1213986) and tolyl groups, makes it a promising candidate for use in the hole transport layers (HTLs) of OLEDs, contributing to enhanced device efficiency and stability.
Charge Transport Characteristics and Mobility
The charge transport in these amorphous molecular films occurs via a hopping mechanism, where charge carriers move between adjacent molecules. The mobility is influenced by factors such as molecular packing, electronic coupling between molecules, and the energetic landscape. The presence of the methoxy group on the phenyl ring of this compound can modulate its electronic properties and, consequently, its charge transport characteristics.
Table 1: Representative Charge Transport Properties of Triarylamine-Based Hole Transport Materials
| Property | Typical Value Range | Unit |
| Hole Mobility | 10⁻⁴ to 10⁻² | cm²/Vs |
| Ionization Potential | 5.1 to 5.7 | eV |
| Glass Transition Temp. (Tg) | 60 to 150 | °C |
Note: This table represents typical values for the class of triarylamine HTMs and is for illustrative purposes. Specific values for this compound require experimental validation.
Electron-Injection and Hole-Blocking Layer Potentials
In addition to their primary role in hole transport, certain triarylamine derivatives can also function as hole-blocking layers when used in conjunction with specific electron-transporting materials. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound are key to this potential. A relatively deep HOMO level can facilitate efficient hole injection from the anode while also creating a barrier to prevent electrons from the emissive layer from reaching the anode, which would otherwise reduce device efficiency.
The potential for this compound to act as an effective hole-blocking layer would depend on the specific architecture of the OLED device and the energy levels of the adjacent layers. The goal is to confine the recombination of holes and electrons within the emissive layer, thereby maximizing the generation of light.
Application in Polymer Solar Cells (PSCs) and Photovoltaic Devices
The search for efficient and stable interfacial layers is crucial in the advancement of polymer solar cells (PSCs). Aniline-based compounds have been investigated as hole transport layers (HTLs) in PSCs to improve power conversion efficiency (PCE) and operational stability. rsc.org The properties of this compound suggest its potential utility in this domain.
Donor-Acceptor Polymer Design and Integration
A common strategy in the design of materials for PSCs is the donor-acceptor (D-A) approach, which is effective for creating low-band-gap polymers. mdpi.com In such polymers, an electron-donating unit is paired with an electron-accepting unit to facilitate charge separation upon photoexcitation. nih.gov The triarylamine core of this compound is inherently electron-donating and can be integrated as a building block into more complex D-A copolymer structures. mdpi.com The synthesis of such polymers often involves methods like Suzuki cross-coupling polymerization to link the donor and acceptor moieties. nih.gov
Influence of Methoxy Groups on Photovoltaic Performance
The methoxy group (–OCH₃) is a well-known electron-donating group that can significantly influence the optoelectronic properties of organic materials. When incorporated into the donor part of a D-A polymer, methoxy groups can increase the highest occupied molecular orbital (HOMO) energy level. This can lead to a reduced bandgap and a bathochromic (red) shift in the absorption spectrum, allowing the material to harvest a broader range of the solar spectrum.
Advanced Material Scaffolds (e.g., Organic Semiconductors, Dyes)
Beyond its direct use in device layers, this compound serves as a valuable molecular scaffold for the synthesis of more complex functional materials. Its chemical structure can be modified to create a variety of organic semiconductors and dyes with tailored properties.
The amine group is reactive and can participate in various coupling reactions, allowing it to be incorporated into larger conjugated systems. For instance, secondary amines are important starting materials for the synthesis of compounds like azo dyes. mdpi.comresearchgate.net The presence of the methoxy, phenyl, and tolyl groups offers multiple sites for functionalization, enabling the fine-tuning of the electronic and optical properties of the resulting materials. This versatility makes this compound and its derivatives useful intermediates in the development of new materials for a range of applications in organic electronics and photonics. evitachem.com
Corrosion Inhibition Mechanisms and Efficacy of this compound
The functional application of this compound as a corrosion inhibitor is predicated on its ability to form a stable barrier on a metal's surface, thereby isolating it from the corrosive environment. While direct and extensive research on this specific compound is limited, the corrosion inhibition mechanisms can be elucidated by examining the behavior of analogous triphenylamine (B166846) and aniline (B41778) derivatives. The efficacy of such organic inhibitors is fundamentally linked to their molecular structure, which facilitates strong adsorption onto the metal substrate. The presence of heteroatoms like nitrogen and oxygen, along with the planar phenyl rings in this compound, are key features that enable its protective action. These moieties act as active centers for adsorption, effectively blocking the active sites on the metal surface where corrosion would typically initiate.
Adsorption Isotherms and Surface Interaction Models (e.g., Langmuir Adsorption)
The initial and most critical step in the corrosion inhibition process by an organic molecule is its adsorption onto the metal surface. This phenomenon is often described quantitatively using adsorption isotherms, which model the relationship between the concentration of the inhibitor in the corrosive solution and the extent of surface coverage on the metal. For many organic corrosion inhibitors, including aniline and its derivatives, the Langmuir adsorption isotherm provides a suitable model for this interaction. researchgate.net
The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule. It also presupposes that there are a fixed number of adsorption sites and that the energy of adsorption is constant across all sites, with no interaction between adjacent adsorbed molecules. The adsorption of phenylamine (aniline) on austenitic stainless steel, for example, has been shown to follow the Langmuir isotherm, indicating a physiochemical and spontaneous interaction with the steel surface. researchgate.net
The degree of surface coverage (θ) is a critical parameter in evaluating the effectiveness of a corrosion inhibitor and is often determined from electrochemical measurements. The relationship in the Langmuir model is expressed as:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration and K_ads is the equilibrium constant of the adsorption process. A linear relationship between C/θ and C is indicative of Langmuir adsorption. The equilibrium constant of adsorption (K_ads) is related to the standard free energy of adsorption (ΔG°_ads) by the following equation:
K_ads = (1/55.5) * exp(-ΔG°_ads / RT)
where R is the universal gas constant and T is the absolute temperature. A negative value of ΔG°_ads signifies a spontaneous adsorption process. Studies on related compounds have shown that both physical (electrostatic) and chemical (covalent bonding) interactions contribute to the adsorption process. nih.gov
Table 1: Illustrative Adsorption Parameters for an Aniline Derivative Corrosion Inhibitor
| Inhibitor Concentration (M) | Surface Coverage (θ) | C/θ |
| 0.001 | 0.65 | 0.00154 |
| 0.005 | 0.85 | 0.00588 |
| 0.010 | 0.92 | 0.01087 |
| 0.050 | 0.98 | 0.05102 |
Note: This table presents hypothetical data based on typical findings for aniline-based corrosion inhibitors to illustrate the principles of the Langmuir adsorption isotherm.
Formation of Protective Layers and Surface Morphology (e.g., AFM)
The adsorption of this compound molecules onto a metal surface leads to the formation of a protective film. This film acts as a physical barrier, isolating the metal from the corrosive electrolyte. The effectiveness of this barrier is contingent on its thickness, uniformity, and stability. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are instrumental in characterizing the surface morphology of the metal in the presence and absence of the inhibitor.
Studies on various organic corrosion inhibitors have demonstrated that the addition of the inhibitor to a corrosive medium significantly alters the surface topography of the metal. nih.gov In the absence of an inhibitor, a metal surface exposed to an acidic or saline environment typically exhibits a rough and pitted appearance due to aggressive corrosion. However, with the introduction of an effective inhibitor, the surface morphology is considerably smoother, indicating the formation of a protective layer that mitigates the corrosive attack.
For instance, research on N-heterocyclic compounds has shown that these molecules form a protective film on carbon steel, which can be visualized using SEM. researchgate.net Similarly, the use of other organic inhibitors has been shown to result in a significant improvement in the surface morphology of mild steel. nih.gov It is anticipated that this compound would exhibit a similar behavior. The nitrogen and oxygen atoms in the molecule can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption and the formation of a durable protective film. The multiple phenyl rings would contribute to a denser and more compact film, enhancing its barrier properties.
Table 2: Hypothetical Surface Roughness Data from AFM Analysis
| Sample | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |
| Polished Mild Steel | 5.2 | 6.8 |
| Mild Steel in 1 M HCl | 150.7 | 185.4 |
| Mild Steel in 1 M HCl + Inhibitor | 25.3 | 32.1 |
Note: This table provides illustrative AFM data based on typical results for effective organic corrosion inhibitors to demonstrate the reduction in surface roughness due to the formation of a protective film.
The formation of this protective layer effectively suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. Electrochemical studies on analogous compounds often classify them as mixed-type inhibitors, meaning they influence both electrochemical reactions. nih.gov
Structural Modifications and Structure Property Relationships in Analogous N Phenylated Anilines
Systematic Derivatization and Synthesis of Related Compounds
The synthesis of analogous N-phenylated anilines, or triarylamines, allows for a systematic investigation of structure-property relationships. Classic methods like the Ullmann condensation, which involves the coupling of an aniline (B41778) with an aryl halide, have been widely used to create a diverse library of these compounds. acs.orgrsc.org More contemporary, environmentally friendly approaches include acceptorless dehydrogenative aromatization, which can synthesize unsymmetrically substituted triarylamines from anilines and cyclohexanones using a palladium catalyst. nih.gov These synthetic strategies enable the introduction of a wide array of functional groups at various positions on the aromatic rings. rsc.orgresearchgate.netpsu.edunih.gov
For instance, novel triarylamine derivatives can be synthesized for specific purposes, such as forming electro-active aromatic polyethers. rsc.org The synthesis often involves multi-step processes, such as C-N coupling reactions followed by reduction, to create complex monomers for polymerization. acs.org Such systematic derivatization is crucial for developing materials with tailored properties. nih.gov
Impact of Substituent Electronic Effects (e.g., Methoxy (B1213986), Nitro, Halogen)
The electronic nature of substituents appended to the triarylamine framework has a direct and predictable influence on the molecule's properties. These effects are primarily categorized as resonance (mesomeric) and inductive effects, which can either donate or withdraw electron density from the aromatic system. minia.edu.eg
Methoxy Group (Electron-Donating): The methoxy group (–OCH₃) is a strong electron-donating group through resonance, while being weakly electron-withdrawing inductively. minia.edu.eg Its primary effect is to increase the electron density on the aromatic ring and the central nitrogen atom. This leads to a lower oxidation potential, making the molecule easier to oxidize. acs.orgacs.org Studies on triarylamine-based polymers show that the inclusion of methoxy groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level. acs.orgbohrium.com However, the position of the methoxy group is critical; a para-methoxyphenyl substituent is known to enhance electrochemical stability, while ortho-methoxy groups can introduce steric hindrance that affects molecular planarity and electronic communication between the aryl rings. acs.orgacs.org
Nitro Group (Electron-Withdrawing): The nitro group (–NO₂) is a powerful electron-withdrawing group due to both strong resonance and inductive effects. minia.edu.eg Attaching a nitro group to the aniline structure decreases the electron density on the aromatic rings and the nitrogen atom. researchgate.net This deactivation makes the molecule more difficult to oxidize, resulting in a higher oxidation potential. acs.org Conversely, the presence of nitro groups makes the molecule easier to reduce, a property that can be tuned by adjusting the pH during electrochemical processes. acs.orgresearchgate.net The electron-withdrawing nature of nitro groups significantly lowers the energy of the frontier molecular orbitals. researchgate.net
The electronic influence of various substituents on the properties of aniline derivatives can be quantified using Hammett substituent constants (σ), which show a good correlation with properties like oxidation potential and pKa. acs.orgresearchgate.netpsu.edu
| Substituent | Electronic Effect | Impact on Oxidation Potential | Key Characteristics |
| Methoxy (–OCH₃) | Electron-Donating (Resonance) | Decreases | Increases HOMO energy level, enhances stability when at para position. acs.orgacs.orgbohrium.com |
| **Nitro (–NO₂) ** | Electron-Withdrawing (Resonance & Induction) | Increases | Makes reduction easier, lowers frontier orbital energies. acs.orgresearchgate.net |
| Halogen (–F, –Cl) | Electron-Withdrawing (Induction) | Increases | Deactivates the ring but directs ortho, para in electrophilic substitution. libretexts.orgresearchgate.net |
Positional Isomerism and its Influence on Molecular Architecture
Positional isomerism, which arises when a functional group occupies different positions on the same carbon framework, is a critical factor in determining the three-dimensional structure and properties of N-phenylated anilines. creative-chemistry.org.ukyoutube.com Simply moving a substituent from the para- to the meta- or ortho-position can lead to significant changes in molecular symmetry, crystal packing, and electronic properties. rsc.orgdocbrown.info
For example, in triarylmethyl radical salts, which are structurally related to triarylamines, changing the position of a pyridyl substituent was found to result in distinct one-dimensional chain structures in the solid state, which in turn affected their magnetic and optical properties. rsc.org Similarly, in electrochromic polyamides based on triarylamines, the placement of methoxy groups has a profound impact. acs.orgacs.org When additional methoxy groups were placed at the ortho-position of a phenyl ring attached to the nitrogen center, they created significant steric hindrance. This steric clash impeded the resonance effect between the electroactive centers, leading to a higher oxidation potential compared to an isomer where the methoxy groups were located elsewhere. acs.orgacs.org This demonstrates that positional isomerism directly influences the molecular architecture, which in turn dictates the electronic and electrochemical behavior of the material.
Elucidating Structure-Reactivity Correlations
The correlation between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. For N-phenylated anilines, this relationship is heavily influenced by the electronic effects of substituents and steric factors around the central nitrogen atom. researchgate.netpsu.edu
The reactivity of the aniline ring towards electrophilic aromatic substitution is a classic example. Electron-donating groups like methoxy activate the ring, making reactions like bromination proceed much faster than on unsubstituted benzene. minia.edu.egstackexchange.com Conversely, electron-withdrawing groups like nitro deactivate the ring, making such substitutions more difficult. minia.edu.eg The Hammett equation provides a quantitative tool to correlate the electronic influence of meta- and para-substituents with reaction rates and equilibrium constants. researchgate.netpsu.edu Studies on substituted anilines have shown fair to good correlations between Hammett σ constants and molecular properties such as the C–N bond length and the energy barrier to inversion at the nitrogen atom. researchgate.netpsu.edu
Reactivity at the nitrogen atom is also critical. For instance, the synthesis of triarylamines often involves the N-arylation of a diarylamine. The success of these reactions can be hindered by steric crowding around the nitrogen, which physically blocks the approach of the arylating agent. nih.govrsc.org Therefore, a comprehensive understanding of structure-reactivity correlations requires consideration of both the electronic landscape of the aromatic rings and the steric environment of the reactive nitrogen center.
Modulating Electronic and Electrochemical Attributes through Structural Design
A key advantage of the triarylamine framework is the ability to precisely control its electronic and electrochemical properties through deliberate structural design. nih.gov This is particularly important for applications in organic electronics, where properties like oxidation potential and energy levels of the frontier molecular orbitals (HOMO and LUMO) determine device performance. rsc.org
The oxidation potential of a triarylamine is a measure of the energy required to remove an electron. This property can be systematically tuned by introducing substituents with different electronic effects. acs.org As established, electron-donating groups (e.g., methoxy, methyl) decrease the oxidation potential, while electron-withdrawing groups (e.g., nitro, halogen) increase it. acs.org This relationship has been quantified, demonstrating a clear correlation between the Hammett parameter of a substituent and the measured oxidation potential. acs.org
For example, research on a series of 35 different triarylamines showed that their reversible oxidation potentials could be varied over a wide range, from 0.654 V to 1.252 V, simply by changing the substituents on the phenyl rings. acs.org This tunability allows for the design of molecules with specific redox properties for use as hole-transport materials in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.gov Introducing methoxy groups, for instance, has been shown to raise the HOMO energy level, which can improve the alignment of energy levels at the interface with other materials in a device. acs.orgbohrium.com
| Compound Type | Substituent Effect | Impact on HOMO Level | Impact on Oxidation Potential |
| Triarylamine | Electron-Donating Group (e.g., -OCH₃) | Raises HOMO Energy | Lowers Potential |
| Triarylamine | Electron-Withdrawing Group (e.g., -NO₂) | Lowers HOMO Energy | Raises Potential |
Understanding Molecular Geometry and Steric Effects on Performance
The performance of N-phenylated anilines is not solely governed by electronic effects; molecular geometry and steric hindrance play equally crucial roles. The parent aniline molecule is non-planar, and the introduction of substituents on the phenyl rings can alter the C-N bond lengths and the pyramidalization at the nitrogen atom. researchgate.netpsu.eduresearchgate.net
Steric hindrance refers to the strain experienced by a molecule when atoms or groups are brought too close to one another. In triarylamines, bulky substituents placed at the ortho-positions of the phenyl rings can cause the rings to twist out of the plane of the central nitrogen atom. acs.orgacs.org This twisting can have significant consequences:
Disruption of Conjugation: The electronic communication, or resonance, between the phenyl rings and the nitrogen lone pair is most effective when the system is planar. Steric hindrance that forces the rings to twist disrupts this π-conjugation, which can increase the oxidation potential and alter the optical absorption properties. acs.orgacs.org
Inhibition of Reactivity: Bulky groups can physically shield the nitrogen atom, hindering its ability to participate in reactions. This is a key consideration in both synthesis and potential intermolecular interactions. rsc.orgrsc.orgosti.gov For example, the reaction rate for nucleophilic substitution with N-methylaniline is significantly lower than with aniline, an effect attributed to the increased steric hindrance around the nitrogen. rsc.org
Influence on Self-Assembly: In the solid state, steric effects influence how molecules pack together. The presence of bulky phenyl rings can act as a steric hindrance that affects self-organization and the formation of hydrogen bonds in related systems. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions
The chemical compound 4-Methoxy-N-phenyl-N-(p-tolyl)aniline, a member of the triarylamine family, is primarily recognized for its role as a research chemical and an intermediate in the synthesis of more complex molecules. While specific groundbreaking discoveries attributed solely to this compound are not extensively documented in publicly available literature, its structural motifs are central to materials that have made significant contributions to organic electronics.
Key academic contributions related to the broader class of triarylamines, to which this compound belongs, include their development as hole-transporting materials (HTMs) . These materials are crucial components in advanced electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs) nih.govresearchgate.netrsc.org. The fundamental discovery that triarylamine derivatives can efficiently transport positive charge carriers (holes) has paved the way for the fabrication of more efficient and stable electronic devices mdpi.comnih.gov.
The presence of the methoxy (B1213986) group (-OCH₃) and the tolyl group (-C₆H₄CH₃) on the aniline (B41778) framework of this compound suggests, based on studies of similar compounds, that it possesses favorable electronic and physical properties for these applications. For instance, the methoxy group is known to enhance the stability and modulate the electronic properties of related compounds, which can lead to improved device performance evitachem.com. Specifically, in the context of chemiluminogenic tracers for immunoassays, the inclusion of a methoxy group has been shown to increase stability in aqueous environments and shift the emitted light to longer wavelengths evitachem.com.
Furthermore, the synthesis routes for triarylamines, often involving palladium-catalyzed cross-coupling reactions or Ullmann condensation, are well-established academic contributions that enable the production of a wide array of derivatives, including this compound researchgate.net. These synthetic methodologies are critical for tuning the properties of these materials for specific applications.
Unresolved Research Questions and Challenges
Despite the potential of this compound as inferred from its chemical structure and the properties of related compounds, several research questions and challenges remain to be addressed:
Detailed Optoelectronic Characterization: Comprehensive data on the photophysical and electrochemical properties of this compound are not widely available. Key parameters such as its HOMO/LUMO energy levels, charge carrier mobility, and photoluminescence quantum yield need to be systematically measured to ascertain its suitability for specific applications like OLEDs and PSCs.
Synthesis Optimization: While general methods for synthesizing triarylamines exist, the specific synthesis of this compound may present challenges in terms of yield, purity, and cost-effectiveness for large-scale production. Developing more efficient and sustainable synthetic routes is a key challenge.
Long-Term Stability: A significant hurdle for many organic electronic materials is their long-term operational stability. The stability of this compound under various environmental stressors such as heat, light, and humidity has not been thoroughly investigated. For instance, the stability of the amorphous glassy state, crucial for commercial applications, is an important parameter that needs to be determined nih.gov.
Prospective Avenues for Theoretical and Experimental Investigations
Future research on this compound could be directed along several promising theoretical and experimental lines:
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, molecular geometry, and spectroscopic properties of this compound mdpi.com. Such computational studies can provide valuable insights into its potential as a hole-transporting material and guide experimental efforts.
Spectroscopic and Electrochemical Analysis: A thorough experimental investigation of the compound's absorption and emission spectra, as well as its oxidation and reduction potentials through techniques like cyclic voltammetry, is essential. This would provide a clear picture of its energy levels and its potential for charge transport in electronic devices.
Device Fabrication and Testing: The incorporation of this compound as a hole-transporting layer in OLEDs and perovskite solar cells would be a critical experimental step. The performance of these devices, including their efficiency, brightness, and lifetime, would need to be systematically evaluated and compared with current state-of-the-art materials researchgate.netmdpi.com.
Derivative Synthesis and Screening: A prospective avenue of research is the synthesis of a library of derivatives of this compound with different substituents. This would allow for a systematic study of structure-property relationships and the fine-tuning of its properties for optimal performance in various applications.
Emerging Applications and Translational Research Opportunities
The primary emerging applications for this compound lie in the field of organic electronics, where it could be translated from a laboratory chemical to a functional material.
Hole-Transporting Material in Perovskite Solar Cells (PSCs): Triarylamine-based materials are at the forefront of research for efficient and stable HTMs in PSCs nih.govresearchgate.net. Given its structural similarity to successful HTMs, this compound represents a candidate for translational research in this area, potentially offering a cost-effective or more stable alternative to existing materials.
Component in Organic Light-Emitting Diodes (OLEDs): The hole-transporting capabilities of triarylamines are also vital for the performance of OLEDs used in displays and lighting mdpi.com. Research into the use of this compound in OLEDs could lead to devices with improved efficiency and longevity.
Intermediate for Advanced Dyes and Pigments: Its aromatic amine structure makes it a valuable intermediate for the synthesis of novel dyes and pigments with specific color and performance characteristics researchgate.net.
Precursor for Agrochemicals and Pharmaceuticals: The substituted aniline core is a common motif in various biologically active molecules. As such, this compound could serve as a building block in the synthesis of new agrochemicals or pharmaceutical compounds researchgate.net.
Future translational efforts will depend on a more detailed understanding of the compound's properties and performance in these applications, which can only be achieved through the targeted research outlined above.
Q & A
Q. Q1. What are the key synthetic routes for preparing 4-Methoxy-N-phenyl-N-(p-tolyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of aryl-substituted anilines typically involves nucleophilic substitution or Ullmann coupling. For example, analogous compounds like 2-Chloro-N-[2-(4-methylphenoxy)butyl]aniline are synthesized using butylating agents under basic conditions (e.g., K₂CO₃ in DMF) . For this compound, a plausible route is the coupling of 4-methoxyaniline with iodobenzene and p-tolyl iodide via a palladium-catalyzed C–N bond formation. Reaction optimization should focus on:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic amines.
- Temperature : 80–120°C balances reactivity and side-product formation.
- Catalyst system : Pd(OAc)₂ with Xantphos ligand improves cross-coupling efficiency.
Yield discrepancies in literature often arise from incomplete purification (e.g., column chromatography vs. recrystallization) .
Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons split into distinct multiplets) .
- Mass Spectrometry (EI/ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. For analogs like 4-(2-Methoxyethyl)aniline, deviations in mass accuracy >2 ppm suggest impurities .
- HPLC-TOF : High-resolution mass analysis (e.g., Δppm <0.5) ensures purity ≥98%, as demonstrated for similar aniline derivatives .
- FTIR-ATR : Bands at ~1250 cm⁻¹ (C–O stretch of methoxy) and ~3350 cm⁻¹ (N–H stretch) confirm functional groups .
Advanced Research Questions
Q. Q3. How can computational modeling predict the biological activity of this compound, and what are key validation steps?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or serotonin receptors. For analogs such as N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline, docking scores correlate with anti-inflammatory activity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- ADMET Prediction : Tools like SwissADME predict logP (~3.5) and BBB permeability, guiding toxicity studies .
Q. Q4. How do structural modifications (e.g., methoxy vs. ethoxy groups) alter reactivity in cross-coupling reactions?
Methodological Answer: Comparative studies on analogs (e.g., 4-Ethoxy-N-(4-ethoxyphenyl)aniline) reveal:
- Electron-donating groups : Methoxy enhances nucleophilicity of the amine, accelerating C–N coupling (TOF increases by ~20% vs. ethoxy) .
- Steric effects : Bulkier substituents (e.g., tert-butyl in 4-(tert-Butyl)-N-phenylaniline) reduce yields by 15–30% due to hindered catalyst access .
- Reaction monitoring : In situ IR spectroscopy tracks coupling progress (disappearance of N–H stretch at ~3350 cm⁻¹) .
Q. Q5. What are common contradictions in reported biological data for structurally similar compounds, and how can they be resolved?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity often stem from:
- Assay variability : MIC values for N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline differ by 2–3× across studies due to broth microdilution vs. agar diffusion methods .
- Solubility limits : Poor aqueous solubility (logP >3) may understate in vitro activity. Use DMSO stocks ≤1% to avoid cytotoxicity artifacts .
- Metabolic stability : Hepatic microsome assays (e.g., human CYP3A4) identify rapid degradation pathways, explaining in vivo vs. in vitro efficacy gaps .
Q. Q6. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Based on safety data for 4-Methoxy-N-methylaniline:
Q. Q7. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Core modifications : Replacing methoxy with trifluoromethyl (e.g., 4-(Trifluoromethyl)-N-methylaniline) increases metabolic stability (t₁/₂ ↑30%) but reduces solubility .
- Substituent positioning : Para-substitution (vs. meta) on the phenyl ring enhances COX-2 selectivity by 5×, as seen in fluorinated analogs .
- Hybrid structures : Incorporating oxadiazole rings (e.g., 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) improves anticancer activity (IC₅₀ ~10 µM vs. ~50 µM for parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
